molecular formula C10H9NO2S B3092815 Methyl 6-methyl-1,3-benzothiazole-2-carboxylate CAS No. 1236115-18-6

Methyl 6-methyl-1,3-benzothiazole-2-carboxylate

Cat. No.: B3092815
CAS No.: 1236115-18-6
M. Wt: 207.25
InChI Key: JDZWDOQTEJERKM-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1,3-benzothiazole-2-carboxylate (CAS# 1236115-18-6) is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a methyl group at position 6 and a methyl ester at position 2. Its molecular formula is C₁₀H₉NO₂S, with a molecular weight of 207.25 g/mol . This compound is of interest in medicinal chemistry and materials science due to the benzothiazole moiety’s role in bioactivity and photophysical properties.

Properties

IUPAC Name

methyl 6-methyl-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-3-4-7-8(5-6)14-9(11-7)10(12)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZWDOQTEJERKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-1,3-benzothiazole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound belongs to the benzothiazole family, which is known for a variety of biological activities. The molecular formula for this compound is C10H9NO2S, indicating the presence of a methyl group and a carboxylate functional group attached to the benzothiazole ring. The structural characteristics contribute to its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the detoxification processes in the liver. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation : The compound also influences cell signaling pathways by modulating the activity of various kinases and transcription factors, thereby affecting gene expression and cellular responses .

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies using human cancer cell lines (e.g., A431 and A549) have shown that this compound can significantly inhibit cell proliferation. The effectiveness was assessed using the MTT assay, which measures cell viability .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound can induce apoptosis in cancer cells, leading to increased cell death. The compound's ability to disrupt the cell cycle was also noted .

Antimicrobial Activity

The compound has shown promising results against various microbial strains:

  • Bacterial Inhibition : Studies indicate that this compound possesses antibacterial properties, making it a candidate for further development as an antimicrobial agent. Its mechanism involves disrupting bacterial cell wall synthesis or function .

Research Findings and Case Studies

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Study Findings
Kamal et al. (2010)Identified anticancer properties through inhibition of proliferation in A431 cells .
El-Helby et al. (2019)Demonstrated apoptosis induction in A549 cells via flow cytometry analysis .
Al-Tel et al. (2011)Reported antibacterial activity against multiple strains.

Scientific Research Applications

Organic Synthesis

Methyl 6-methyl-1,3-benzothiazole-2-carboxylate is utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, making it a valuable intermediate in organic chemistry.

This compound exhibits diverse biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, potentially disrupting microbial cell membranes or inhibiting essential enzymatic functions.
  • Anticancer Activity : In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (human breast cancer), with an IC50 value around 25 µM, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : Research indicates that it may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Pharmaceutical Development

The compound is being investigated for its potential use as a pharmaceutical intermediate or active ingredient in drug formulations. Its biological properties make it a candidate for further development in therapeutic applications.

Anticancer Study

A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability. This finding supports its potential use as an anticancer agent.

Antimicrobial Evaluation

Research showed that this compound inhibited the growth of various bacterial strains, showcasing its potential as a broad-spectrum antimicrobial agent. The mechanism likely involves disrupting microbial cell membranes or inhibiting critical metabolic enzymes necessary for microbial survival.

Inflammation Model

In animal models of inflammation, this compound exhibited significant anti-inflammatory effects through the modulation of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituents of methyl 6-methyl-1,3-benzothiazole-2-carboxylate with similar derivatives:

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups
This compound Benzothiazole 6-methyl, 2-COOCH₃ C₁₀H₉NO₂S Ester, methyl
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Benzothiazole 6-COOCH₂CH₃, 2-NH₂ C₁₀H₁₀N₂O₂S Ester, amine
Methyl 6-hydroxybenzothiazole-2-carboxylate Benzothiazole 6-OH, 2-COOCH₃ C₉H₇NO₃S Ester, hydroxyl
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine 6-Cl, 7-COOCH₃, sulfone groups C₁₀H₁₀ClN₃O₄S₂ Ester, chloro, sulfone
Methyl 2-methyl-1,3-benzoxazole-6-carboxylate Benzoxazole 6-COOCH₃, 2-CH₃ C₁₀H₉NO₃ Ester, methyl
Key Observations:
  • Substituent Position: The 6-methyl group in the target compound may enhance lipophilicity compared to polar groups like hydroxyl (6-OH, ) or amino (2-NH₂, ).

Physicochemical Properties

Comparative data on melting points, spectral characteristics, and solubility:

Compound Melting Point (°C) IR (νmax, cm⁻¹) ¹H-NMR (δ, ppm) Solubility
Target compound Not reported ~1740 (C=O ester) 3.88 (s, CH₃O), 8.09–8.29 (aromatic H) Low in water
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate Not reported 3360 (N-H), 1740 (C=O) 5.78 (s, NH₂), 8.09–8.29 (aromatic H) Moderate in polar solvents
Methyl 6-chloro-benzodithiazine 252–253 (dec.) 1740 (C=O), 1340–1155 (SO₂) 3.30 (N-CH₃), 8.09–8.29 (aromatic H) Low in water
Key Observations:
  • Ester Carbonyl : All compounds exhibit strong C=O stretching near 1740 cm⁻¹ in IR spectra.
  • Solubility : Polar substituents (e.g., NH₂ in ) improve solubility in alcohols and DMSO, whereas methyl groups enhance hydrophobicity.

Q & A

Q. How do solvent and temperature affect crystallization outcomes for this compound?

  • Methodology : Screen solvents (e.g., ethanol, DMSO) using the Oliynyk reagent selection algorithm. Monitor crystal growth via polarized microscopy. Studies on Propyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate suggest low-polarity solvents yield larger, more stable crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-methyl-1,3-benzothiazole-2-carboxylate
Reactant of Route 2
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Methyl 6-methyl-1,3-benzothiazole-2-carboxylate

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